molecular formula C14H16N2O8 B11826682 Mal-PEG2-NHS

Mal-PEG2-NHS

Cat. No.: B11826682
M. Wt: 340.28 g/mol
InChI Key: HLLLISBRYDGYSK-UHFFFAOYSA-N
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Description

Mal-PEG2-NHS, also known as Maleimide-PEG2-NHS Ester, is a heterobifunctional polyethylene glycol (PEG) linker. It contains a maleimide group and an N-hydroxysuccinimide (NHS) ester group. The maleimide group reacts with thiol groups, while the NHS ester reacts with primary amine groups. This compound is widely used in bioconjugation and crosslinking applications due to its ability to form stable bonds with both amine and thiol groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-NHS involves the reaction of maleimide with PEG and NHS ester. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-NHS undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-PEG2-NHS is extensively used in various scientific research fields:

    Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.

    Biology: Employed in the conjugation of proteins, peptides, and oligonucleotides for labeling and detection purposes.

    Medicine: Utilized in drug delivery systems and the development of antibody-drug conjugates (ADCs).

    Industry: Applied in the production of biocompatible materials and surface modifications .

Mechanism of Action

Mal-PEG2-NHS exerts its effects through the formation of stable covalent bonds:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG2-NHS is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for various applications. Its ability to form stable bonds with both amine and thiol groups makes it highly versatile in bioconjugation and crosslinking .

Properties

Molecular Formula

C14H16N2O8

Molecular Weight

340.28 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]acetate

InChI

InChI=1S/C14H16N2O8/c17-10-1-2-11(18)15(10)5-6-22-7-8-23-9-14(21)24-16-12(19)3-4-13(16)20/h1-2H,3-9H2

InChI Key

HLLLISBRYDGYSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCN2C(=O)C=CC2=O

Origin of Product

United States

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